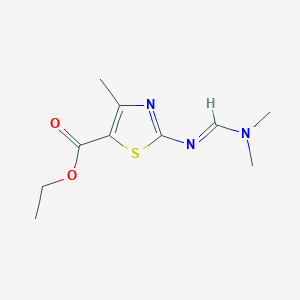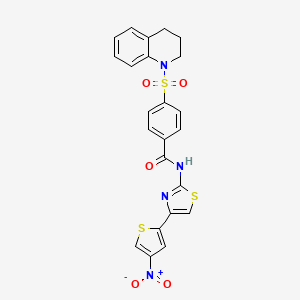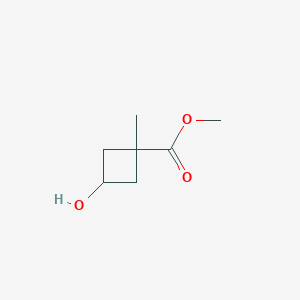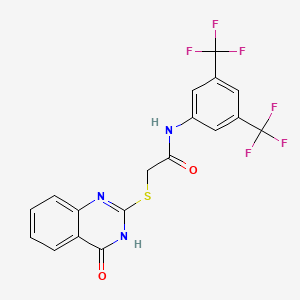![molecular formula C22H23NO5S2 B2963194 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone CAS No. 478245-41-9](/img/structure/B2963194.png)
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone , also known by its chemical structure, is a compound with the following empirical formula: C44H76N2O14S . It falls within the therapeutic area of antibiotics. This compound is classified as a Pharmaceutical Analytical Impurity (PAI) , which plays a crucial role in ensuring the quality and safety of medicines. PAIs are impurities used for research and analytical purposes .
Scientific Research Applications
Polymer Synthesis and Properties
Soluble Fluorinated Polyamides
A novel diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited high solubility in organic solvents, high glass transition temperatures, and low moisture absorption, making them suitable for applications requiring transparent, flexible, and strong films with low dielectric constants (Liu et al., 2013).
Aromatic Polyamides with Ether-Sulfone Links
Ether-sulfone-dicarboxylic acids were synthesized and used to prepare aromatic polyamides through direct polycondensation with various aromatic diamines. These polyamides were characterized by high inherent viscosities, solubility in polar solvents, and the ability to form tough, transparent films. The polymers demonstrated distinct glass transition temperatures and stability up to 400°C, with methyl-substituted polyamides showing slightly higher glass transition temperatures and lower initial decomposition temperatures (Hsiao & Huang, 1997).
Medicinal Chemistry and Drug Development
Oxime-Based Reactivators for Aged Acetylcholinesterase
Research into the reactivation of aged acetylcholinesterase (AChE) inhibited by organophosphorus compounds has led to the design of dimethyl(pyridin-2-yl)sulfonium-based oxime. Computational and molecular dynamics studies suggest that these compounds can effectively reactivate AChE, offering a potential new approach to treating exposure to nerve agents (Chandar et al., 2014).
Antimicrobial Activity of Sulfonamide Derivatives
A series of new sulfonamide derivatives were synthesized and evaluated for their antibacterial activity. Some of these compounds demonstrated significant activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Mohamed, 2007).
Environmental Science
Cobalt(II)-Activated Peroxymonosulfate Process
A study on the cobalt(II)-activated peroxymonosulfate process revealed the generation of high-valent cobalt-oxo species instead of the expected sulfate radical. This finding suggests a new mechanism for the oxidation of organic pollutants, where cobalt-oxo species play a crucial role, offering insights into the design of more efficient environmental remediation processes (Zong et al., 2020).
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-15-5-11-20(12-6-15)30(26,27)21-16(2)13-17(3)23-22(21)29(24,25)14-18-7-9-19(28-4)10-8-18/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCMULZVRPREDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)

![(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963117.png)
![(S)-methyl 3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoate](/img/structure/B2963118.png)
![N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2963119.png)

![2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone](/img/structure/B2963121.png)
![tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2963125.png)
![Ethyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride](/img/structure/B2963127.png)
![2-Chloro-N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B2963128.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine](/img/structure/B2963131.png)
